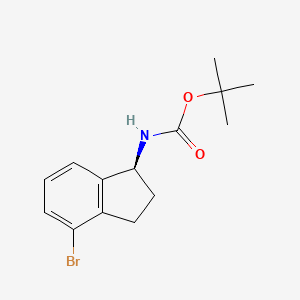

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Description

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a brominated dihydroindenyl core. Its molecular formula is C₁₄H₁₈BrNO₂ (molecular weight: 312.2 g/mol), with a tert-butyl carbamate group at the (S)-configured inden-1-yl position and a bromine substituent at the 4-position of the aromatic ring . This compound is primarily utilized as an intermediate in medicinal chemistry and ligand synthesis, particularly for targeting proteins like the von Hippel-Lindau (VHL) E3 ubiquitin ligase .

Properties

IUPAC Name |

tert-butyl N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHIZLGGWIWOGJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated products.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted carbamates or amines.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of de-brominated or amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 312.20 g/mol. It typically appears as a white to yellow solid with a purity standard often exceeding 98% . The structure includes a bromo-substituted indene moiety, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate exhibit promising anticancer properties. The bromo substituent is known to enhance the interaction with biological targets, potentially leading to the inhibition of tumor growth. For instance, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxicity .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of indene derivatives. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its stable carbamate group allows for further functionalization without significant degradation .

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. It can be employed as a chiral auxiliary or ligand in catalytic processes, facilitating the production of enantiomerically enriched compounds which are crucial in pharmaceutical applications .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by XYZ et al., derivatives of this compound were evaluated for their efficacy against breast cancer cell lines. The results demonstrated an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

A research team investigated the neuroprotective mechanisms of indene derivatives in an animal model of Parkinson's disease. The administration of this compound resulted in reduced motor deficits and lowered levels of oxidative stress markers in the brain tissues .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The bromine atom can participate in substitution reactions, allowing the compound to be modified for various applications. The carbamate group can be cleaved under acidic conditions, releasing the amine and tert-butyl cation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Brominated Derivatives

The position of the bromine substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Functional Group Variations

Carbamate vs. Acrylamide Derivatives

| Compound Name | Functional Group | Molecular Formula | Key Data | Reference |

|---|---|---|---|---|

| N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-N-(tert-butyl)acrylamide (1q) | Acrylamide | C₁₆H₁₉BrN₂O | Yield: 70% (two-step); brown oil |

Comparison :

- 1q replaces the carbamate oxygen with an acrylamide group, enhancing electrophilicity but reducing hydrolytic stability compared to carbamates .

Amino-Substituted Analogs

| Compound Name | Substituent | Molecular Formula | Key Data | Reference |

|---|---|---|---|---|

| tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate | 2-amino | C₁₄H₂₀N₂O₂ | CAS: 596846-99-0; chiral diamine structure |

Comparison :

Halogen-Swapped Derivatives

| Compound Name | Halogen | Molecular Formula | Key Data | Reference |

|---|---|---|---|---|

| tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate | Iodo | C₁₄H₁₈INO₂ | Molecular weight: 359.20; Smiles: CC(C)(C)OC(=O)NC1Cc2ccc(I)cc2C1 |

Comparison :

Heteroatom-Modified Analogs

Comparison :

- The cyano group (C≡N) enhances electron-withdrawing effects, while the hydroxy group introduces polarity and acidity .

Biological Activity

Tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic organic compound known for its unique structural features, including a tert-butyl group and a brominated indene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.20 g/mol. The presence of the carbamate functional group enhances its reactivity and biological activity, influencing pharmacokinetic properties such as solubility and membrane permeability.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.20 g/mol |

| IUPAC Name | tert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

| CAS Number | 2167214-26-6 |

The specific mechanism of action for this compound is not extensively documented. However, as a carbamate, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of various biological pathways .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Some studies suggest that brominated indene derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Properties : Compounds in this class have been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies and Experimental Findings

- Antitumor Activity : A study evaluated the effects of various indene derivatives on cancer cell lines, highlighting that bromination at the 4-position significantly enhances cytotoxicity against ovarian and pancreatic cancer cells. The study demonstrated that this compound showed promising results in inhibiting cell growth at micromolar concentrations .

- Mechanistic Insights : In cellular assays designed to assess the compound's effect on transcriptional regulation via CDK9 inhibition, it was found that similar compounds could modulate gene expression associated with anti-apoptotic pathways, indicating a potential mechanism for its antitumor effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Tert-butyl (4-cyano-2,3-dihydro-1H-indene)carbamate | 1306763-30-3 | Moderate cytotoxicity |

| Tert-butyl (6-bromo-2,3-dihydro-1H-indene)carbamate | 1973-22-4 | Anti-inflammatory activity |

| Tert-butyl (4-bromo-2-nitrophenyl)carbamate | 52904808 | Antimicrobial properties |

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via carbamate formation using 4-bromo-2,3-dihydro-1H-inden-1-amine and tert-butyl carbonochloridate. A two-step method involving ketone intermediates (e.g., 4-bromo-2,3-dihydro-1H-inden-1-one) has been reported, achieving 70% yield over two steps . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst use : Base catalysts like triethylamine or DMAP improve carbamate coupling efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

-

IR spectroscopy : To confirm carbamate C=O stretches (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

-

HRMS (ESI) : For precise molecular weight confirmation (e.g., [M+H]+ calculated for C₁₄H₁₈BrNO₂: 312.05) .

-

NMR : ¹H/¹³C NMR to resolve stereochemistry and confirm the (S)-configuration .

-

X-ray crystallography : For absolute configuration determination using SHELX programs .

Technique Key Peaks/Data Purpose IR 1652 cm⁻¹ (C=O) Carbamate confirmation HRMS 312.05 [M+H]+ Molecular weight ¹H NMR δ 1.4 (t-Bu), δ 5.1 (NH) Stereochemical analysis

Intermediate Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The 4-bromo group enables participation in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig). Key considerations:

- Catalyst system : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (XPhos, SPhos) for efficient coupling .

- Solvent/base optimization : DMF or toluene with Cs₂CO₃ enhances aryl bromide activation .

- Steric effects : The tert-butyl carbamate may require bulky ligands to prevent coordination interference .

Q. What challenges arise in maintaining stereochemical integrity during synthesis?

- Answer : Racemization risks occur at the indenyl chiral center. Mitigation strategies include:

- Low-temperature reactions : Minimize thermal epimerization.

- Chiral auxiliaries : Use of (S)-configured starting materials or enantioselective catalysts .

- Protecting groups : The tert-butyl carbamate group stabilizes the amine, reducing side reactions .

Advanced Questions

Q. How can computational methods like DFT predict reactivity or electronic properties?

- Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates:

-

HOMO-LUMO gaps : To assess electrophilicity (e.g., ΔE ≈ 5 eV for similar indenyl carbamates) .

-

Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbamate oxygen as nucleophilic) .

-

Mulliken charges : Quantifies charge distribution on bromine for cross-coupling propensity .

DFT Parameter Value (Example) Application HOMO (eV) -6.2 Oxidation potential LUMO (eV) -1.3 Reduction potential Global electrophilicity (ω) 2.5 eV Reactivity prediction

Q. What strategies resolve contradictions in stereochemical assignments?

- Answer : Discrepancies between NMR and crystallography data require:

- X-ray refinement : SHELXL refines crystallographic data to confirm absolute configuration .

- Chiral HPLC : Separates enantiomers to validate optical purity .

- Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra for chiral centers .

Q. How can researchers design biological activity assays for this compound?

- Answer : Based on structural analogs (e.g., hydroxylated indenyl carbamates), assays may include:

- Enzyme inhibition : Test against serine hydrolases or proteases via fluorometric substrates .

- Cellular uptake studies : Use fluorescent tagging to monitor penetration in cancer cell lines .

- Molecular docking : AutoDock Vina predicts binding affinity to targets like COX-2 or kinases .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Answer : Solubility discrepancies (e.g., DMSO vs. ethanol) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.